molecular formula C9H18N2 B13578499 10-Methyl-3,10-diazabicyclo[4.3.1]decane

10-Methyl-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B13578499
M. Wt: 154.25 g/mol
InChI Key: KXBITJMADDUVDA-UHFFFAOYSA-N
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Description

10-Methyl-3,10-diazabicyclo[431]decane is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicycloalkane and is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps. One common method starts with the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione by heating with benzylamine. The final step involves the reduction of the bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amines.

Scientific Research Applications

10-Methyl-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Diazabicyclo[3.2.1]octane
  • 1,4-Diazabicyclo[3.2.2]nonane
  • 10-Methyl-8,10-diazabicyclo[4.3.1]decane

Uniqueness

10-Methyl-3,10-diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

10-methyl-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)7-10-6-5-8/h8-10H,2-7H2,1H3

InChI Key

KXBITJMADDUVDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CNCC2

Origin of Product

United States

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